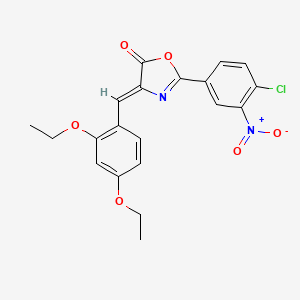![molecular formula C18H15N5O2S B6080877 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and biochemical and physiological effects have been investigated extensively.
Aplicaciones Científicas De Investigación
5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been studied for its potential applications in various scientific research fields. It has shown promising results in the fields of cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In immunology, it has been studied for its potential as an immunomodulatory agent.
Mecanismo De Acción
The mechanism of action of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of cell cycle progression. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one have been studied extensively. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In immunology, it has been shown to modulate the immune response and improve immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in lab experiments include its high purity and yield, as well as its potential applications in various scientific research fields. However, there are also limitations to using this compound, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for research on 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. Some potential areas of research include further studies on its mechanism of action, its potential applications in cancer research, neurology, and immunology, and its safety and efficacy in animal and human studies. Additionally, there is potential for the development of new compounds based on the structure of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one that may have improved properties and applications in scientific research.
Métodos De Síntesis
The synthesis of 5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves the reaction of 3-phenoxybenzyl bromide with 5-amino-1,2,4-triazole in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with thiourea to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
5-amino-3-[(3-phenoxyphenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c19-15-10-16(24)20-17-21-22-18(23(15)17)26-11-12-5-4-8-14(9-12)25-13-6-2-1-3-7-13/h1-10H,11,19H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYNSSRGYKKMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CSC3=NN=C4N3C(=CC(=O)N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-[(3-phenoxybenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidin-7-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6080864.png)

![1-{4-[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6080880.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![4-[2-(2,3,6-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B6080895.png)
![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)